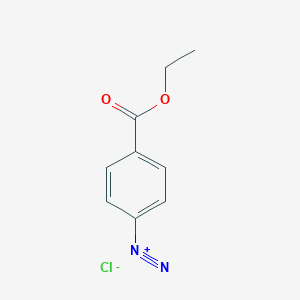
Di-tert-butyl adipate
Übersicht
Beschreibung
Di-tert-butyl adipate, also known as Dibutyl adipate (DBA), is a mixture of a diester of butyl alcohol and adipic acid . It is a plasticizer and a skin conditioning agent in cosmetics . It is soluble in water and organic solvents and does not absorb radiation in the ultraviolet region .
Synthesis Analysis
The synthesis of this compound can be catalyzed by Novozym 435, an immobilized Candida antarctica lipase B . The reaction involves the esterification of adipic acid with four different isomers of butanol (n-butanol, sec-butanol, iso-butanol, and tert-butanol) . The maximum production of this compound was observed within the first 30 minutes of the reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H26O4 . Its molecular weight is 258.3538 . The IUPAC Standard InChI is InChI=1S/C14H26O4/c1-3-5-11-17-13(15)9-7-8-10-14(16)18-12-6-4-2/h3-12H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Toxicity and Teratogenic Effects
Di-tert-butyl adipate, among other adipic acid esters, was studied for its embryonic-fetal toxicity and teratogenic effects in rats. The findings suggest that adipates, including this compound, are less teratogenic than comparable phthalates when administered during gestation (Singh, Lawrence, & Autian, 1973).
Human Metabolism and Excretion Kinetics
Research on human metabolism and excretion kinetics of di-n-butyl adipate (DnBA) after oral and dermal administration reveals insights into human DnBA metabolism. This study is vital for exposure and risk assessment, highlighting how metabolites of this compound are processed in the human body (Ringbeck et al., 2021).
Use in Polymerization
A tracer study of di-tert-butyl peroxide, related to this compound, as an initiator for polymerization shows its role in the creation of polymers. This research highlights the utility of this compound in polymerization processes (Allen & Bevington, 1961).
Environmental Occurrence and Toxicity
Synthetic phenolic antioxidants, like 2,6-di-tert-butyl-4-methylphenol, closely related to this compound, have been examined for their environmental occurrence and toxicity. This study provides a broader context for understanding the environmental impact of similar compounds (Liu & Mabury, 2020).
Autoignition Studies
Research on temperature fields during autoignition in a rapid compression machine using di-tert-butyl peroxide offers insights into the combustion characteristics of related compounds like this compound (Griffiths et al., 2001).
Kinetic Modeling of Decomposition
A comprehensive kinetic model for the adiabatic decomposition of di-tert-butyl peroxide can be extrapolated to understand the behavior of this compound under similar conditions (Iizuka & Surianarayanan, 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
For instance, it has been associated with the prolongation of heart rate–corrected QT (QT C) interval
Mode of Action
For example, it has been shown to undergo oxidation and reactions with Lewis acids . These reactions can lead to the formation of new compounds, which may interact with biological targets in different ways.
Biochemical Pathways
It has been suggested that the compound may be involved in the degradation of aromatic compounds . This process, known as the β-ketoadipate pathway, involves the conversion of hazardous aromatic pollutants into non-toxic metabolites
Pharmacokinetics
It is known that the compound is present in the environment, including in airborne fine particles , suggesting that it can be absorbed and distributed in the body. More research is needed to fully understand the ADME properties of DTBA and their impact on its bioavailability.
Result of Action
It has been associated with the prolongation of the qt c interval , suggesting that it may have effects on the cardiovascular system
Action Environment
The action of DTBA can be influenced by various environmental factors. For example, its degradation may be affected by the presence of other chemicals, such as Lewis acids . Additionally, its effects on the QT C interval have been associated with exposure to airborne fine particles , suggesting that air quality may influence its action
Eigenschaften
IUPAC Name |
ditert-butyl hexanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-13(2,3)17-11(15)9-7-8-10-12(16)18-14(4,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVAYRBPFFOQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Sec-butyl)phenoxy]aniline](/img/structure/B3114513.png)
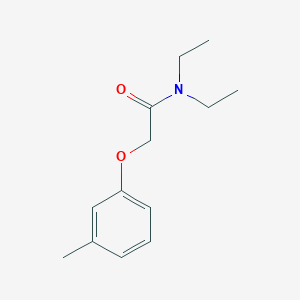
![2-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B3114533.png)
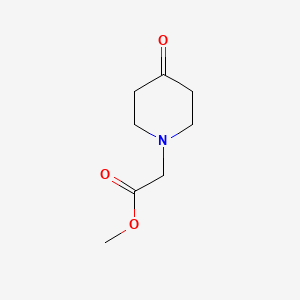
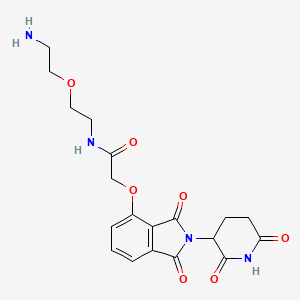
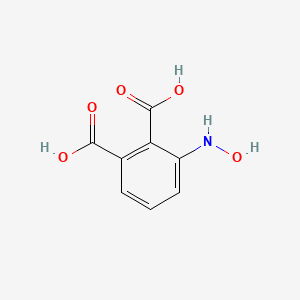
![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)

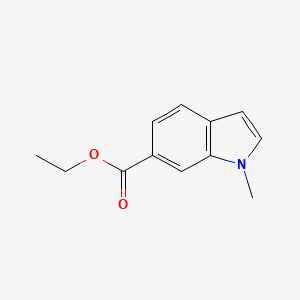
![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)
